Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a difluoromethoxyphenyl group and a methyl ester functional group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoromethoxyphenyl Group: This step involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a methoxy group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methoxy derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Comparison: Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its pyrazolo[3,4-b]pyridine core, which distinguishes it from similar compounds that may have different heterocyclic cores. The presence of the difluoromethoxy group also imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-14-12(16(23)24-3)8-13(20-15(14)22(2)21-9)10-4-6-11(7-5-10)25-17(18)19/h4-8,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFLZFWCDQTGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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